2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural elements include:
- 3,5-Dimethylphenyl substituent at position 3, providing steric bulk and electron-donating effects.
- Sulfanyl group at position 2, linked to an acetamide moiety.
Thienopyrimidinones are explored for kinase inhibition and enzyme modulation, with substituents critically influencing bioactivity and pharmacokinetics .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-8-14(2)10-15(9-13)24-20(26)19-17(5-7-28-19)23-21(24)29-12-18(25)22-11-16-4-3-6-27-16/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYGKCCAAJHKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thienopyrimidine core
- A sulfanyl group
- An acetamide functional group
- A furan moiety
The molecular formula is with a molecular weight of approximately g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thienopyrimidine structure is known to inhibit enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation and survival.
- Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity:
- In vitro Studies : Research has shown that thienopyrimidine derivatives can induce apoptosis in various cancer cell lines by inhibiting essential metabolic pathways. For instance, compounds targeting TS have demonstrated IC50 values in the low micromolar range against tumor cells .
- Mechanistic Insights : The inhibition of TS leads to "thymineless death," a phenomenon where cancer cells cannot synthesize DNA due to a lack of thymidine triphosphate (dTTP), resulting in cell death .
Antimicrobial Activity
Thienopyrimidine derivatives have also been explored for their antimicrobial properties:
- Broad Spectrum Activity : These compounds have shown efficacy against various bacterial strains and fungi. Preliminary data suggest that they inhibit the growth of pathogens by disrupting their nucleic acid synthesis pathways .
Case Studies
- Antitumor Activity : A study evaluating a series of thienopyrimidine derivatives found that specific substitutions led to enhanced cytotoxicity against breast cancer cells. The compound with a similar structure to our target exhibited an IC50 value of 1.5 µM against MCF-7 cells .
- Antimicrobial Efficacy : In another study, derivatives were tested against Staphylococcus aureus and E. coli, showing inhibition zones larger than those produced by standard antibiotics, indicating potential as novel antimicrobial agents .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer (MCF-7) | 1.5 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | E. coli | 12 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-{[3-(3,5-dimethylphenyl)-4-oxo... | Thienopyrimidine core | Anticancer |
| 5-methylthieno[3,2-d]pyrimidine derivatives | Similar core with methyl substitution | Antimicrobial |
| N-(2-chloro-4,6-dimethylphenyl)-... | Chloro substitution | Enhanced cytotoxicity |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests activity against various biological targets:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that similar thienopyrimidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. The thienyl and pyrimidinyl groups are known to interact with bacterial enzymes, potentially inhibiting their function.
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of novel materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity. Research into similar compounds has shown their utility in creating functional materials for electronics and coatings .
Agricultural Chemistry
There is growing interest in the application of such compounds in agriculture:
- Fungicidal Activity : The compound's ability to interact with biological systems makes it a candidate for developing fungicides. Compounds with similar structures have been reported to exhibit fungicidal properties against various plant pathogens, suggesting potential applications in crop protection strategies .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer properties. Among these, a derivative closely related to the target compound demonstrated significant activity against multiple cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antibiotics, researchers synthesized several analogs of the compound and tested them against resistant strains of Staphylococcus aureus. One analog showed promising results with a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, indicating its potential as a lead compound in antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Physicochemical Properties
- Similar thienopyrimidinone (): Likely high (>250°C) due to aromatic stacking . Dihydropyrimidinone (): 230°C, reduced hydrogen bonding vs. fused cores . Cyanoacetanilide derivatives (): 274–288°C, driven by sulfamoyl/cyano H-bonding .
Lipophilicity :
Pharmacological Implications
- Electron-Donating Groups : 3,5-Dimethylphenyl (target) may enhance metabolic stability vs. electron-withdrawing 3,5-difluorophenyl () .
- Furan Rings: Potential CYP450-mediated metabolism in target and ’s compound, risking reactive metabolites .
- Chlorophenyl Groups : and highlight halogenated aryl groups for target affinity but with trade-offs in toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
